molecular formula C16H19IN4O3 B6123265 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide

Cat. No.: B6123265
M. Wt: 442.25 g/mol
InChI Key: NHUVBZFUCBSWTA-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a nitro group, and an iodo-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the 4-position.

    Coupling Reaction: The final step involves coupling the nitrated pyrazole with the iodinated phenyl compound through an amide bond formation. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and iodo groups can influence biological activity, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, offering possibilities for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodo group can influence binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-iodophenyl)butanamide
  • 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methylphenyl)butanamide

Uniqueness

Compared to similar compounds, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide stands out due to the specific combination of the nitro and iodo groups, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer distinct advantages in various applications, such as enhanced binding affinity in biological systems or improved material properties in industrial applications.

Properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN4O3/c1-10-9-13(17)6-7-14(10)18-15(22)5-4-8-20-12(3)16(21(23)24)11(2)19-20/h6-7,9H,4-5,8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUVBZFUCBSWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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